1-(4-Bromopyridin-2-yl)ethanamine
Description
1-(4-Bromopyridin-2-yl)ethanamine is a brominated pyridine derivative with an ethanamine substituent at the 2-position of the pyridine ring. Its molecular formula is C₇H₉BrN₂, with a molecular weight of 201.06 g/mol and a CAS number of 1270432-26-2 . The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing ligands for adenosine receptors and other bioactive molecules . Enantiomers such as the (S)- and (R)-forms have distinct CAS numbers (e.g., 1213937-49-5 and 1646565-88-9 for the hydrochloride salts), highlighting the importance of stereochemistry in its applications .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3 |
InChI Key |
YHLYGLVEIPFADW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in the placement of bromine on the pyridine ring. These variations influence electronic properties and reactivity:
- Impact of Bromine Position: 4-Bromo: Directs electrophilic substitutions to the 3- and 5-positions due to meta-directing effects . 6-Bromo: May hinder interactions in chiral environments compared to 4-bromo analogs .
Functional Group Variants
Substitution of the amine group with other functionalities alters physicochemical properties:
- Amine vs. Ketone: The acetyl group in 1-(3-Bromopyridin-2-yl)ethanone reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the amine analog .
Stereochemical Variants
Chiral centers significantly impact biological activity:
Complex Derivatives
Addition of substituents increases molecular complexity:
Q & A
Basic Questions
Q. What are the key synthetic routes for 1-(4-Bromopyridin-2-yl)ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by amine functionalization. For example, a two-step process may include:
Bromination : Substitution at the 4-position of pyridine using brominating agents like (N-bromosuccinimide) under controlled temperature (50–70°C) in solvents such as DMF .
Amine Introduction : Reductive amination or nucleophilic substitution to attach the ethanamine group. Optimize yield by adjusting reaction time (12–24 hrs) and using catalysts like for cross-coupling reactions .
Critical Parameters : Solvent polarity (e.g., ethanol vs. DCM), temperature control, and stoichiometric ratios of reagents significantly affect purity (>95% by HPLC) .
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns (e.g., bromine at C4, amine at C2) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (, MW 201.06) and isotopic patterns for bromine .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Why is the bromine substituent in this compound significant for pharmaceutical research?
- Answer : The 4-bromo group enhances binding affinity via halogen bonding with aromatic residues in protein targets (e.g., kinases, GPCRs). This modification improves metabolic stability and selectivity in lead optimization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, B3LYP/6-311+G(d,p) basis sets model charge distribution, showing electron-deficient regions at the bromine site .
- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina. The bromine atom’s σ-hole often engages in non-covalent interactions with His or Trp residues .
Data Example :
| Property | Value (DFT) | Experimental Correlation |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | UV-Vis λ_max = 270 nm |
| Dipole Moment (Debye) | 3.8 | Solubility in DMSO: 25 mM |
Q. How do structural analogs of this compound differ in bioactivity, and what substituent effects are observed?
- Answer : Modifying the pyridine ring or amine group alters potency. For example:
| Analog | Substituent Change | Bioactivity Impact |
|---|---|---|
| 1-(5-Bromo-pyridin-2-yl)ethanamine | Bromine at C5 | Reduced binding to MAO-A enzymes |
| (S)-Enantiomer | Chiral center at C1 | 10x higher affinity for 5-HT2A |
| These trends are validated via competitive binding assays and MD simulations . |
Q. What are common pitfalls in synthesizing this compound, and how can contradictory spectral data be resolved?
- Answer :
- Side Reactions : Over-bromination at C2/C6 positions. Mitigate by using stoichiometric and low temperatures .
- NMR Ambiguity : Overlapping peaks for pyridine protons. Use HMBC to resolve coupling patterns .
- Purity Discrepancies : Contradictory HPLC/MS data may arise from residual solvents. Apply preparative TLC or column chromatography for purification .
Q. How can crystallographic tools (e.g., SHELX, ORTEP) elucidate the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Refine structures using SHELXL, highlighting bond lengths (C-Br: ~1.89 Å) and torsion angles .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder, particularly in the ethanamine chain .
Q. What biochemical pathways are influenced by this compound, and how are these pathways assayed?
- Answer : The compound inhibits monoamine oxidases (MAOs) and modulates neurotransmitter levels. Assays include:
- MAO Inhibition : Fluorometric assays using kynuramine as a substrate (IC50 ~ 50 nM) .
- Calcium Flux Assays : Monitor GPCR activation in HEK293 cells transfected with 5-HT2A receptors .
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